molecular formula C16H12F2 B12545037 Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-fluoro- CAS No. 655239-95-5

Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-fluoro-

Cat. No.: B12545037
CAS No.: 655239-95-5
M. Wt: 242.26 g/mol
InChI Key: WHDGPKYQEIOXHA-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-fluoro- (CAS: 357927-49-2) is a fluorinated aromatic compound featuring two 4-fluorophenyl groups connected via a cyclopropylidenemethylene bridge. Its molecular formula is C₁₇H₁₄F₂, with a molecular weight of 256.30 g/mol . This compound is structurally distinct from simpler diarylmethanes, as the cyclopropane ring imposes unique electronic and conformational properties .

Properties

CAS No.

655239-95-5

Molecular Formula

C16H12F2

Molecular Weight

242.26 g/mol

IUPAC Name

1-[cyclopropylidene-(4-fluorophenyl)methyl]-4-fluorobenzene

InChI

InChI=1S/C16H12F2/c17-14-7-3-12(4-8-14)16(11-1-2-11)13-5-9-15(18)10-6-13/h3-10H,1-2H2

InChI Key

WHDGPKYQEIOXHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] typically involves the reaction of cyclopropylidene derivatives with fluorobenzene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), Alkyl halides (R-X)

Major Products Formed

Scientific Research Applications

Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The methylene bridge in Bis(4-fluorophenyl)methane (CAS 457-68-1) results in lower molecular weight and reduced steric hindrance compared to the cyclopropylidene variant .
  • The sulfonyl bridge in 4,4'-Difluorodiphenyl sulfone (CAS 383-29-9) introduces polarity and hydrogen-bonding capacity, enhancing thermal stability but reducing solubility in non-polar solvents .
  • The ethylene bridge in CAS 16483-40-2 increases flexibility, leading to a predicted higher boiling point (305.2°C) compared to rigid cyclopropane-containing analogs .

Impact of Cyclopropylidene Bridge

The cyclopropylidene group in the target compound imposes ring strain (~27 kcal/mol for cyclopropane), which can enhance reactivity in [2+1] cycloadditions or ring-opening reactions. This contrasts with non-cyclic bridges (e.g., methylene or ethylene), which lack such strain .

Fluorine Substitution Effects

All compared compounds feature 4-fluorophenyl groups. Fluorine’s electron-withdrawing nature increases the acidity of adjacent protons (e.g., -CH₂- bridges) and stabilizes negative charges in intermediates. However, in the cyclopropylidene variant, the fluorine atoms may also mitigate ring strain by delocalizing electron density through resonance .

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